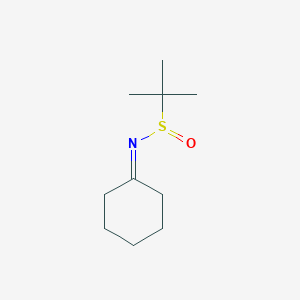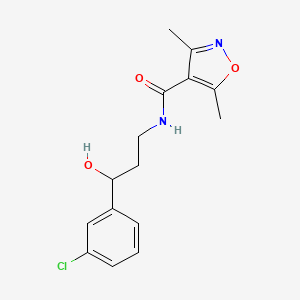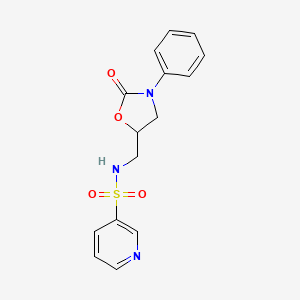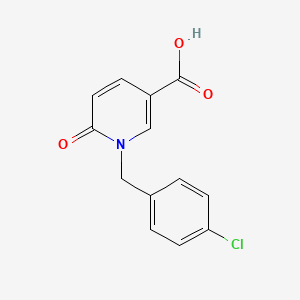
3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as Efuropidine, is a synthetic compound that belongs to the class of urea derivatives. It has been found to possess significant biological activity and has been the subject of extensive scientific research over the years.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Characterization
Research has demonstrated various synthesis methodologies for urea derivatives, highlighting their potential in medicinal and chemical applications. For instance, studies have detailed the synthesis of furan-urea compounds through the coupling of purified furfural with urea, characterized by techniques such as GC-MS, FTIR, and NMR spectroscopy (Donlawson et al., 2020). Another study reports on the synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, showcasing the chemical versatility of furan-urea derivatives and their potential industrial relevance (Orie et al., 2019).
Bioactivity and Antimicrobial Properties
The antimicrobial properties of urea derivatives have been a significant focus, with studies demonstrating the susceptibility of various pathogens to synthesized compounds. For example, derivatives such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea have shown broad-spectrum activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, excluding Bacillus subtilis, suggesting potential for novel drug development (Donlawson et al., 2020).
Potential Pharmaceutical Applications
Research into the enzyme inhibition and anticancer properties of urea derivatives highlights their promising pharmaceutical applications. Studies on unsymmetrical 1,3-disubstituted ureas, including derivatives with methoxyphenyl groups, have explored their enzyme inhibition capabilities and observed effects on cancer cell lines, indicating their potential in cancer treatment strategies (Mustafa et al., 2014).
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-3-23-16-6-4-15(5-7-16)18-17(20)19(9-11-21-2)12-14-8-10-22-13-14/h4-8,10,13H,3,9,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQOJIFVYIZVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2628353.png)
![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B2628354.png)

amine](/img/structure/B2628357.png)



![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate](/img/structure/B2628361.png)
![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2628363.png)


![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2628368.png)

![(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide](/img/structure/B2628372.png)